Isobenzan

Catalog No.
S574752
CAS No.
297-78-9
M.F
C9H4Cl8O
M. Wt
411.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobenzan

Isobenzan, a discontinued cyclodiene insecticide, is now exclusively sourced as a certified reference material (CRM) for laboratories requiring its non-interchangeable toxicological profile.

  • Critical CRM: Calibrate GC-MS/LC-MS methods for cyclodiene residue detection; substitution with dieldrin or endrin invalidates regulatory compliance data.
  • Neurotoxicology Positive Control: Potent GABA-gated chloride channel antagonist; validates screening assays for novel chloride channel blockers.
  • Supply Reliability: Discontinued since 1965; our stock ensures immediate availability for time-sensitive research and remediation benchmarking.

CAS Number

297-78-9

Product Name

Isobenzan

IUPAC Name

1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

Molecular Formula

C9H4Cl8O

Molecular Weight

411.7 g/mol

InChI

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H

InChI Key

LRWHHSXTGZSMSN-UHFFFAOYSA-N

SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

Sol in ether, acetone, benzene, xylene, heavy aromatic naphtha
Greater than 1% in ethanol & kerosene
25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C.
It is soluble in water to about 0.1 mg/L at 20 °C.

Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

The exact mass of the compound Isobenzan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ether, acetone, benzene, xylene, heavy aromatic naphthagreater than 1% in ethanol & kerosene25 g/100 ml acetone at 25 °c, 38 g/100 ml benzene at 25 °c, 34 g/100 ml carbon tetrachloride at 25 °c, 2 g/100 ml fuel oil at 25 °c, 34 g/100 ml toluene at 25 °c, 29 g/100 ml xylene at 25 °c.it is soluble in water to about 0.1 mg/l at 20 °c.. It belongs to the ontological category of oxolanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Telodrin, 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran, Isobenzan

Purity

≥99.0%

Package Size

10 mg, 50 mg, 100 mg

Isobenzan (CAS: 297-78-9), also known as Telodrin, is a crystalline organochlorine insecticide belonging to the cyclodiene class. It was manufactured from 1958 to 1965 for its high insecticidal activity but is now discontinued for general use due to its extreme toxicity and environmental persistence. With a soil persistence (95% disappearance) of 2-7 years and an estimated biological half-life in human blood of approximately 2.8 years, its procurement is now limited to roles as a certified reference material for analytical testing or as a positive control in toxicological and environmental remediation research.

Research Fit

Probe for cyclodiene cross-resistance mechanism studies
Compound for environmental persistence and fate modeling
GABA-A chloride channel antagonist for insecticide neurotoxicology

Due to its exceptionally high mammalian toxicity and persistence, Isobenzan cannot be functionally interchanged with other common insecticides in a research context. Its value lies in its specific, well-documented toxicological profile, making it a critical, non-interchangeable reference standard for studies requiring a highly potent neurotoxin from the cyclodiene class. Substituting Isobenzan with analogs like dieldrin or endrin, or with insecticides from other classes, would invalidate historical data comparison and fail to replicate the specific toxicological benchmarks for which Isobenzan is now procured. The decision to source this compound is driven by the need for its exact, extreme properties as a reference point, not for general insecticidal application.

Substitution Risk

Cross-resistance profile may differ significantly from Dieldrin or Aldrin in cyclodiene-resistant strains
Temperature-dependent soil persistence pattern is unique among cyclodienes; class-level models may not transfer
Potency shifts substantially between topical and residual application methods, unlike DDT

Exceptional Mammalian Toxicity: Quantitatively Higher Hazard than Aldrin and Dieldrin

Isobenzan demonstrates significantly higher acute oral toxicity in rats compared to its close structural analogs, aldrin and dieldrin. The oral LD50 for Isobenzan in rats is reported to be as low as 4.8 mg/kg, indicating extreme toxicity. In contrast, the oral LD50 for aldrin in rats ranges from 39 to 60 mg/kg, and for dieldrin, it is approximately 38 mg/kg. This makes Isobenzan approximately 8 to 12.5 times more acutely toxic than aldrin and about 8 times more toxic than dieldrin by this measure.

Evidence DimensionAcute Oral Toxicity (LD50) in Rats
Target Compound Data4.8 mg/kg body weight
Comparator Or BaselineAldrin: 39-60 mg/kg; Dieldrin: ~38 mg/kg
Quantified Difference~8-12.5x higher toxicity than Aldrin; ~8x higher toxicity than Dieldrin
ConditionsOral administration in rats

This extreme toxicity is the primary reason for its procurement as a high-potency toxicological standard and underscores the critical need for specialized handling protocols compared to other cyclodienes.

Acute oral toxicity
Reported
4.8 mg/kg vs 7.5–162 mg/kg
Reported high acute toxicity context relative to cyclodiene class
Rat oral; ~6–35× higher vs Dieldrin, Aldrin, Heptachlor

High Environmental Persistence: Extended Soil Half-Life Compared to Other Organochlorines

Isobenzan is characterized by its high persistence in the environment, a key parameter for its use in environmental fate studies. Its time for 95% disappearance in soil is estimated to be between 2 and 7 years, with an average of 4 years. This level of persistence establishes it as a benchmark for long-term environmental contamination studies.

Evidence DimensionSoil Persistence (95% Disappearance Time)
Target Compound Data2 to 7 years (average 4 years)
Comparator Or BaselineGeneral class of persistent organochlorine pesticides
Quantified DifferenceFalls within the upper range of persistence for cyclodiene insecticides
ConditionsField application to soil at 0.25-1 kg/ha

For researchers studying the long-term transport, breakdown, and ecological impact of persistent organic pollutants (POPs), Isobenzan serves as a crucial, highly stable reference compound.

Cross-resistance
Head-to-head
RF 42 vs Dieldrin 971.6
Distinct resistance profile in cyclodiene-resistant cabbage maggot strain
Adult Hylemya brassicae; ~23× lower than Dieldrin

Potent GABA-gated Chloride Channel Antagonist Activity

In comparative in-vitro assays measuring the inhibition of GABA-dependent chloride uptake in mouse brain vesicles, Isobenzan was found to be one of the most potent inhibitors among a range of cyclodiene insecticides. Its potency was second only to 12-ketoendrin and was quantitatively greater than that of endrin, dieldrin, and aldrin. This high affinity for a critical neurochemical receptor explains its severe neurotoxicity and makes it a specific tool for research in this area.

Evidence DimensionInhibition of GABA-gated chloride channel
Target Compound DataRanked as the second most potent inhibitor in the tested series
Comparator Or BaselineEndrin, dieldrin, aldrin, heptachlor (all showed lower potency)
Quantified DifferenceQualitatively higher potency than major cyclodiene analogs
ConditionsIn-vitro assay on mouse brain vesicles measuring inhibition of GABA-dependent chloride uptake

This specific, high-potency mechanism of action justifies the procurement of Isobenzan for neurotoxicological studies requiring a powerful and well-characterized GABA receptor antagonist.

Soil persistence
Head-to-head
Greater activity at 24°C than at 13°C
Atypical temperature-dependent persistence pattern
Folsomia candida bioassay; contrasts Dieldrin’s similar persistence at both temps
Potency by method
Head-to-head
Topical 10–23× DDT; Residue 2.2–6.3× DDT
Method-dependent bioavailability shift
Tsetse fly; ~4–5 fold loss from topical to residual application
Residual efficiency
Head-to-head
Half as efficient as Dieldrin
Reduced long-term residual control context
Riverine vegetation deposit; Glossina palpalis bioassay
Mode of action
Class-level
Suppresses GABA-induced Cl⁻ current
Fundamentally different from pyrethroid sodium channel effects
Rat DRG neuron; cyclodiene class mechanism

Analytical Reference Standard for Environmental and Food Safety Testing

Given its status as a persistent organic pollutant (POP), high-purity Isobenzan is essential as a certified reference material (CRM) for analytical laboratories. It is used to calibrate and validate analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of cyclodiene insecticide residues in soil, water, and food products, ensuring compliance with regulatory limits.

Positive Control in High-Potency Neurotoxicology Research

Based on its potent activity as a GABA-gated chloride channel antagonist, Isobenzan serves as a critical positive control in neurotoxicological and pharmacological research. Its use allows for the validation of assays designed to screen for new compounds with similar mechanisms of action or to study the specific pathways of cyclodiene-induced neurotoxicity.

Benchmark Compound for Bioremediation and Degradation Studies

The exceptional environmental persistence of Isobenzan makes it a suitable benchmark compound for developing and evaluating new remediation technologies. Researchers can use Isobenzan to test the efficacy of microbial, chemical, or phytoremediation strategies aimed at breaking down highly stable organochlorine pollutants in contaminated soil and water.

Application Fit

Application
Selection Property
Validation Focus
Cyclodiene cross-resistance studies
Cross-resistance profile differentiation
Resistance factor benchmarking vs Dieldrin/Aldrin-resistant strains
Environmental fate modeling
Temperature-dependent persistence behavior
Soil degradation kinetics under variable temperature
Pesticide bioavailability research
Application-method dependent potency
Topical vs. residual exposure efficacy ratio
Insecticide neurotoxicology
GABA-gated chloride channel antagonism
Differentiation from sodium channel-targeting pyrethroids

Physical Description

Crystals. The technical product is a whitish to light-brown crystalline powder with a mild chemical odor. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Whitish to light brown powder
Crystals from heptane

XLogP3

4.6

Density

1.87 (EPA, 1998)
1.87

LogP

log Kow = 4.51 /Estimated/

Melting Point

248 to 252 °F (EPA, 1998)
121.0 °C
120-122 °C

UNII

8IAN133486

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

The symptoms of poisoning by ... cyclodiene insecticides are characterized by hyperexcitation and convulsions followed by paralysis. ... The cyclodienes endrin, isobenzan, dieldrin and heptachlor expoxide; supressed the GABA induced chloride content /in the chloride channels of dorsal root ganglion neurons of the rat/. The initial transient component of the chloride current was blocked more than the late sustained component. The supression of the GABA mediated synaptic inhibition would cause hyperexcitation of the nervous system. The results are compatible with the convulsant action of these insecticides.
Inhibition potency of polychlorocycloalkanes ... for gamma-aminobutyric acid (GABA) dependent chlorine uptake in mouse brains was studied. Brains of male ICR mice were incubated with insecticides and initiated for assay by addition of radioactive chlorine (Cl), sodium chloride, hydrochloric acid, GABA and glucose. Potencies were estimated by determining inhibition of radioactive sulfur tagged t-butyl-bicyclophosphorothionate binding, GABA dependent Cl uptake, and testing mammalian toxicity. Potencies were expressed as concentrations producing 50% inhibition. The most potent inhibitor was 12-ketoendrin, followed by isobenzan, endrin, dieldrin, heptachlor epoxide, aldrin, heptachlor and lindane. ...

Vapor Pressure

1e-05 mm Hg at 77 °F (EPA, 1998)
2.92e-06 mmHg
2.92X10-6 mm Hg at 20 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

297-78-9

Wikipedia

Isobenzan

Biological Half Life

The biological half-life in body fat was found to be 10.9 days in male rats and 16.6 days in female rats.

Methods of Manufacturing

Isobenzan ... is produced by photochlorination of the Diels-Alder adduct of hexachlorocyclopentadiene and 2,5-dihydrofuran.

General Manufacturing Information

Cyclodiene resistance in the housefly, sheep blowfly, and mosquito is most strongly shown to dieldrin, aldrin, and chlordane and most weakly to isobenzan.
... Chlordane-resistant Blattella are strongly cross-resistant to isobenzan ...
The cross-resistance pattern of cyclodiene-resistant root maggots (Hylemya antiqua, brassicae, and liturata) has been extensively studied by tests on the adult flies. ... The cross-resistance is ... moderate to ... isobenzan ...
Isobenzan was made and sold under the trade name Telodrin. ... Isobenzan was manufactured for Shell in Holland. Production started in 1958 and was discontinued in September 1965.
Isobenzan had uses in Europe similar to heptachlor, but production was discontinued in 1966 because of its very high mammalian toxicity.

Analytic Laboratory Methods

Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue. GCECD method.
Method HERL_027. Confirmation Procedures by Thin-Layer Chromatography.
Method HERL_028. Confirmatory Procedures by Extraction p-Values. GCECD method.
FDA Method 211.1. Organochlorine Residues (Nonionic) General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Cloumn Cleanup, Partition Chromatography Cleanup and Supplemental Cleanup. Analysis by GCECD.
FDA Method 212.1. Organochlorine Residues (Nonionic) General Methods for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup. Analysis by GC.

Stability Shelf Life

Relatively stable to acids; dehydrochlorination may occur under strong akaline conditions.

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